molecular formula C13H13NO2 B6414296 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol CAS No. 1255636-26-0

6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

Cat. No.: B6414296
CAS No.: 1255636-26-0
M. Wt: 215.25 g/mol
InChI Key: GWSGCLMEUHDMKB-UHFFFAOYSA-N
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Description

6-(4-Methoxy-3-methylphenyl)pyridin-3-ol (CAS No: 93189-30-1) is a high-value chemical scaffold with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . This compound features a pyridin-3-ol core linked to a 4-methoxy-3-methylphenyl group, a structure common in medicinal chemistry and materials science research. Its specific physicochemical properties include a calculated XLogP3 of 2.5, a topological polar surface area of 42.4 Ų, and one hydrogen bond donor count , which are critical parameters for predicting its behavior in biological and synthetic systems. As a nitrogen-containing heterocycle, this compound serves as a versatile building block for constructing more complex molecules, particularly in developing pharmaceuticals and functional materials . The fused heteroaromatic system is a privileged structure in drug discovery, often found in compounds with diverse biological activities. Researchers value this scaffold for its potential application in synthesizing novel compounds for various research areas . Furthermore, the structural motif of a substituted pyridin-ol is of significant interest in advanced materials chemistry, particularly in developing organic compounds with photoluminescent properties . The compound is offered with a high purity level (typically ≥95% to 99%) . It is essential to handle this material with care, referring to its Safety Data Sheet (SDS) before use. This product is intended for research and development purposes exclusively and is strictly labeled as For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-(4-methoxy-3-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-7-10(3-6-13(9)16-2)12-5-4-11(15)8-14-12/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSGCLMEUHDMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692554
Record name 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255636-26-0
Record name 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation of o-Cresyl Methyl Ether

The Friedel-Crafts acylation reaction serves as a cornerstone for constructing the 4-methoxy-3-methylphenyl moiety. In a representative procedure, o-cresyl methyl ether undergoes acylation with succinic anhydride in the presence of Lewis acids such as AlCl₃. This generates a γ-keto acid intermediate, which is subsequently cyclized with hydrazine hydrate to form 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone.

Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Anhydrous dichloromethane or toluene

  • Catalyst: AlCl₃ (1.2 equiv)

  • Yield: 85–92%

The γ-keto acid intermediate’s purity critically influences cyclization efficiency, necessitating rigorous purification via recrystallization or column chromatography.

Dehydrogenation to Aromatic Pyridazinones

Dehydrogenation of dihydropyridazinones using bromine in acetic acid introduces aromaticity, yielding 6-(4-methoxy-3-methylphenyl)pyridazin-3(2H)-one. While effective, this method requires careful control of bromine stoichiometry to avoid over-bromination.

Optimization Insight:

  • Bromine Concentration: 1.05–1.10 equiv

  • Reaction Time: 2–4 hours

  • Yield: 78–84%

Suzuki-Miyaura Cross-Coupling for Pyridine Ring Functionalization

Boronic Acid Intermediate Synthesis

The pyridin-3-ol segment is often introduced via Suzuki-Miyaura cross-coupling. For instance, 5-chloro-6-(3-tolyl)pyridine-3-boronic acid serves as a key intermediate, synthesized through palladium-catalyzed borylation of 3-bromo-2-methoxy-5-nitropyridine.

Critical Parameters:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Yield: 89–93%

Coupling with Aryl Halides

Coupling the boronic acid with 4-methoxy-3-methylphenyl halides under Suzuki conditions installs the aryl group at the pyridine’s 6-position. Microwave-assisted reactions reduce reaction times from 12 hours to 30 minutes while maintaining yields >90%.

Representative Protocol:

ComponentQuantity
Boronic acid1.2 equiv
Aryl bromide1.0 equiv
Pd(PPh₃)₄3 mol%
Temperature100°C
Yield88–94%

Nitro Group Reduction and Hydroxylation Pathways

Catalytic Hydrogenation of Nitropyridines

Reduction of 5-nitro-6-(4-methoxy-3-methylphenyl)pyridine using Rh/C under hydrogen atmosphere produces the corresponding amine, which is oxidized to the hydroxyl group via MnO₂.

Stepwise Yields:

  • Nitro to Amine: 92% (H₂, 50 psi, EtOH, 6 h)

  • Amine to Hydroxyl: 85% (MnO₂, CH₂Cl₂, 12 h)

Hydroxylamine Intermediate Isolation

Alternative routes employ hydroxylamine intermediates generated via hydrazine reduction. For example, 3-bromo-2-methoxy-5-nitropyridine treated with hydrazine monohydrate yields N-(6-bromopyridin-3-yl)hydroxylamine, which is acetylated and hydrolyzed to the final product.

Key Observations:

  • Hydrazine Stoichiometry: 1.2 equiv prevents over-reduction.

  • Solvent Choice: THF maximizes intermediate stability.

Multi-Step Synthesis via Brominated Intermediates

Bromination of Methoxypyridine Derivatives

Bromination of 6-(4-methoxy-3-methylphenyl)-2-methoxypyridine at the 3-position employs N-bromosuccinimide (NBS) in CCl₄. Subsequent hydrolysis with H₂SO₄ yields the hydroxyl group.

Optimized Bromination Conditions:

ParameterValue
NBS1.1 equiv
Radical InitiatorAIBN (0.1 equiv)
Temperature80°C
Yield76–82%

Acid-Catalyzed Demethylation

Methyl ether cleavage using HBr in acetic acid selectively generates the pyridin-3-ol without affecting the methoxy group on the phenyl ring.

Demethylation Protocol:

  • HBr Concentration: 48% w/w

  • Reaction Time: 8–10 hours

  • Yield: 88–91%

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Suzuki-Miyaura cross-coupling route offers superior scalability (gram-scale) and yields (>90%), whereas Friedel-Crafts methods, though reliable, face challenges in dihydropyridazinone purification.

Functional Group Tolerance

Nitro reduction pathways tolerate electron-withdrawing groups but require stringent anhydrous conditions. Conversely, bromination-demethylation sequences exhibit broader compatibility with alkyl and aryl substituents .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxy-3-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

6-(4-Methoxy-3-methylphenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Pyridin-3-ol Derivatives and Their Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Notable Properties/Activities References
6-(Ethoxymethyl)pyridin-3-ol Ethoxymethyl (C6) 153.18 Neuroprotective activity
6-Methylpyridin-3-ol Methyl (C6) 109.13 Antistroke activity
6-(Hydroxymethyl)pyridin-3-ol Hydroxymethyl (C6) 125.13 Lab reagent; moderate solubility
6-(3-Methoxyphenoxy)pyridin-3-ol 3-Methoxyphenoxy (C6) 217.22 Discontinued commercial product
6-(Fluorophenoxy)pyridin-3-ol Fluorophenoxy (C6) ~200 (estimated) High purity (98%); research use
6-Ethylpyridin-3-ol Ethyl (C6) 123.16 Improved biochemical resurrection

Key Observations:

Substituent Size and Solubility: Bulky substituents like 3-methoxyphenoxy (217.22 g/mol) reduce solubility compared to smaller groups (e.g., methyl, hydroxymethyl) . Hydroxymethyl groups enhance polarity, improving aqueous solubility relative to ethoxymethyl or ethyl chains .

Electron-withdrawing groups (e.g., fluorine in fluorophenoxy derivatives) may alter redox properties or metabolic stability .

Biological Activity :

  • 6-Methylpyridin-3-ol demonstrates antistroke activity, likely due to its ability to modulate oxidative stress pathways .
  • Ethyl and propyl chains at the 6-position improve "resurrection" trends in biochemical assays, suggesting chain length influences target engagement .

Functional Group Modifications

Methoxy vs. Hydroxy Groups

  • 6-(Hydroxymethyl)pyridin-3-ol : The hydroxymethyl group introduces hydrogen-bonding capacity, favoring interactions with polar residues in enzymes or receptors .

Phenyl Ring Substitutions

  • 3-Methyl vs. 4-Methoxy : The 4-methoxy-3-methylphenyl substituent in the target compound combines steric hindrance (methyl) and electron donation (methoxy), which may optimize binding in hydrophobic pockets while maintaining electronic compatibility .
  • Phenoxy vs.

Q & A

Basic: What synthetic methodologies are recommended for 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves Suzuki-Miyaura cross-coupling to attach the methoxy-methylphenyl group to the pyridine core. Key steps include:

  • Starting Materials : Use 3-hydroxypyridine derivatives and 4-methoxy-3-methylphenyl boronic acid.
  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) in a tetrahydrofuran/water mixture at 80–100°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
    Optimization : Yield improves with degassed solvents, controlled pH (7–9), and slow addition of boronic acid to minimize side reactions. Monitoring via TLC or HPLC ensures intermediate stability .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • X-ray Crystallography : SHELX software refines crystal structures, revealing dihedral angles between pyridine and phenyl rings (e.g., 15–30°) .
  • IR Spectroscopy : Detects hydroxyl (3200–3400 cm⁻¹) and methoxy (∼1250 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 231.1) .

Advanced: How does the 4-methoxy-3-methylphenyl substituent influence binding affinity compared to halogenated analogs?

The methoxy group enhances hydrogen bonding with target proteins (e.g., kinase active sites), while the methyl group improves hydrophobic interactions . Compared to halogenated analogs (e.g., 6-(3-chloro-4-methylphenyl)pyridin-3-ol):

  • Binding Affinity : Methoxy groups increase selectivity for polar pockets (ΔG = −8.2 kcal/mol vs. −7.5 kcal/mol for chloro analogs) .
  • Solubility : Methoxy improves aqueous solubility (logP = 1.8 vs. 2.5 for chloro), critical for pharmacokinetics .
  • Validation : Competitive inhibition assays (IC₅₀) and molecular docking (AutoDock Vina) quantify differences .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables .
  • Structural Validation : Confirm compound purity via HPLC (>98%) and co-crystallization with target proteins to verify binding modes .
  • Meta-Analysis : Compare datasets using tools like PRISMA, focusing on studies with rigorous controls (e.g., IC₅₀ values ± SEM) .

Advanced: What computational models predict the reactivity and stability of this compound under physiological conditions?

  • DFT Calculations : Gaussian 09 predicts frontier molecular orbitals (HOMO-LUMO gap ∼4.5 eV), indicating stability under acidic conditions .
  • Molecular Dynamics (MD) : GROMACS simulates hydration shells, showing methoxy groups reduce aggregation in aqueous media .
  • pKa Prediction : ChemAxon software estimates phenolic -OH pKa ≈ 8.2, suggesting protonation state changes in lysosomal environments .

Basic: How can thermal stability and decomposition pathways of this compound be analyzed experimentally?

  • Thermogravimetric Analysis (TGA) : Heating at 10°C/min under N₂ reveals decomposition onset at ∼220°C .
  • Differential Scanning Calorimetry (DSC) : Endothermic peaks at 180–200°C correlate with melting points .
  • GC-MS : Identifies volatile decomposition products (e.g., CO₂, methylphenol) .

Advanced: What role does the methoxy group play in modulating solubility and membrane permeability?

  • Solubility : Methoxy increases water solubility by ∼20% compared to methyl or chloro groups (logS = −2.1 vs. −2.8) .
  • Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) shows methoxy enhances Caco-2 permeability (Pe = 12 × 10⁻⁶ cm/s) due to hydrogen bonding with phospholipids .
  • Pharmacokinetics : Methoxy reduces plasma protein binding (85% vs. 92% for chloro), improving bioavailability .

Basic: What analytical methods quantify trace impurities in synthesized batches of this compound?

  • HPLC-DAD : C18 column (ACN/water gradient) detects impurities <0.1% .
  • LC-MS/MS : MRM mode identifies byproducts (e.g., demethylated analogs) .
  • NMR Relaxometry : Distinguishes polymorphic forms in solid-state batches .

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